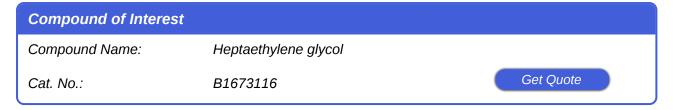


Application Notes and Protocols for Heptaethylene Glycol as a PROTAC Linker

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For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[5] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the ternary complex but also the molecule's overall physicochemical properties, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.

Heptaethylene Glycol: A Versatile Linker for PROTAC Synthesis







Heptaethylene glycol (HO-(CH₂)₂-O)₇-H), a PEG-based linker with seven ethylene glycol units, offers a balance of flexibility and length that can be advantageous in the rational design of potent PROTACs. The hydrophilic nature of the **heptaethylene glycol** chain can enhance the aqueous solubility of the PROTAC, a common challenge in the development of these large molecules. Furthermore, the defined length of the **heptaethylene glycol** linker allows for precise control over the distance between the target protein and the E3 ligase, which is crucial for optimal ternary complex formation and subsequent protein degradation.

The use of a **heptaethylene glycol** linker can be particularly beneficial when a certain degree of flexibility is required to allow the warhead and the E3 ligase ligand to adopt an optimal orientation for productive ubiquitination.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following table summarizes representative data from comparative studies on PROTACs with varying PEG linker lengths, illustrating the impact of linker length on degradation efficiency. While specific data for a **heptaethylene glycol** (PEG7) linker is not always available, the presented data for linkers of similar lengths provides a strong indication of its potential performance.

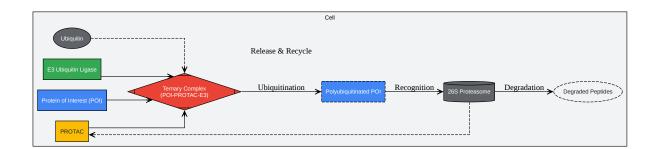


| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | D _{max} (%) | Referenc e |
|-------------------|-----------|----------------|-----------------------------|-----------------------------------|----------------------|---------------|
| BRD4 | VHL | PEG | 12 (PEG3) | >1000 | <20 | |
| BRD4 | VHL | PEG | 15 (PEG4) | 150 | 85 | |
| BRD4 | VHL | PEG | 18 (PEG5) | 25 | >95 | *** |
| BRD4 | VHL | PEG | 21 (PEG6) | 50 | 90 | |
| ERα | VHL | PEG | 12 | Effective Degradatio n | - | |
| ERα | VHL | PEG | 16 | More Potent Degradatio n | - | _ |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradatio n | - | _ |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |

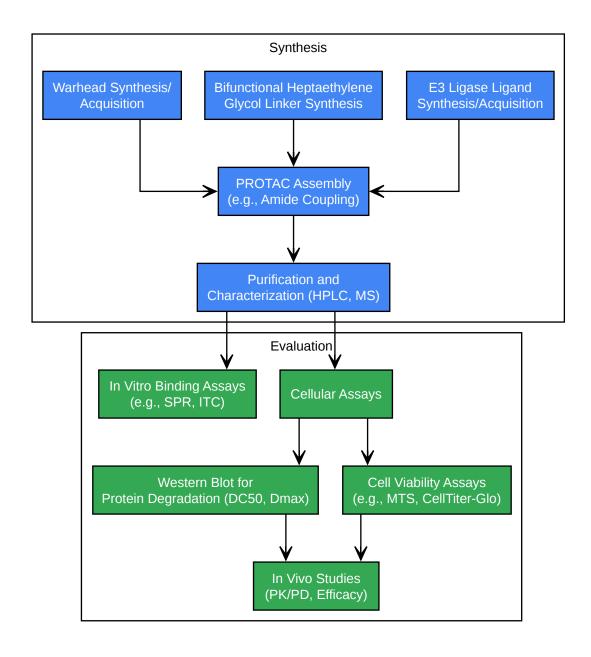
Note: DC_{50} is the concentration of the PROTAC required to degrade 50% of the target protein. D_{max} is the maximum percentage of target protein degradation achieved.

Signaling Pathways and Experimental Workflows PROTAC Mechanism of Action









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References

1. researchgate.net [researchgate.net]



- 2. Degradation of proteins by PROTACs and other strategies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic -PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
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